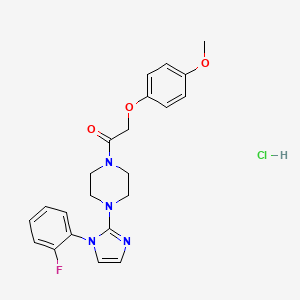

1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride

Description

The compound 1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride is a structurally complex molecule featuring three key moieties:

- A 2-fluorophenyl-substituted imidazole core, providing aromatic and electron-withdrawing properties.

- A piperazine ring, which enhances solubility and serves as a flexible linker.

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

1-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3.ClH/c1-29-17-6-8-18(9-7-17)30-16-21(28)25-12-14-26(15-13-25)22-24-10-11-27(22)20-5-3-2-4-19(20)23;/h2-11H,12-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYHQZPFRPUIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Heterocyclic Core Modifications

Imidazole vs. Triazole Derivatives

- Target Compound : The imidazole core with a 2-fluorophenyl group may enhance binding affinity to biological targets (e.g., enzymes or receptors) compared to triazoles. Fluorine’s electronegativity can influence electronic interactions.

- Triazole Analogs: describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, where the triazole ring replaces imidazole. Triazoles generally exhibit greater metabolic stability but may reduce aromatic π-π stacking interactions due to altered ring geometry .

Benzimidazole Derivatives

- highlights 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid, which replaces the piperazine-ethanone chain with an acetic acid group.

Substituent Variations on Aromatic Rings

Fluorophenyl vs. Dichlorophenyl Groups

- The target’s 2-fluorophenyl group offers moderate lipophilicity and resistance to oxidative metabolism. In contrast, sertaconazole () contains a 2,4-dichlorophenyl group, which increases hydrophobicity and antifungal activity but may elevate toxicity risks .

Methoxyphenoxy vs. Sulfonylphenyl Groups

Piperazine-Linked Scaffolds

- describes 1-((4'-(4-fluorophenyl)piperazine-1-yl)methyl)-imidazole, which lacks the ethanone and methoxyphenoxy groups. The absence of these groups reduces steric hindrance, possibly improving binding to compact active sites but diminishing metabolic stability .

- ’s phenyl(piperazin-1-yl)methanone derivatives share the piperazine-ethanone backbone but incorporate benzimidazole instead of imidazole. This substitution may alter pharmacokinetic profiles due to differences in ring size and hydrogen-bonding capacity .

Inferred Pharmacological Properties

- Antifungal Activity: Analogous to sertaconazole (), the imidazole-piperazine scaffold may target cytochrome P450 enzymes or ergosterol biosynthesis, though the methoxyphenoxy group could modulate potency .

- CNS Targeting : Piperazine derivatives are prevalent in neuroactive compounds (e.g., antipsychotics), suggesting possible neurological applications depending on substituent effects .

Structural and Functional Comparison Table

Biological Activity

The compound 1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. It features a piperazine ring, an imidazole derivative, and various aromatic substituents, which suggest interactions with biological targets, particularly in the realm of pharmacology.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 359.81 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Appearance | White to off-white powder |

| Storage Conditions | Store at 4 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the piperazine and imidazole groups is often linked to modulation of serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Additionally, the fluorophenyl group may enhance binding affinity due to its electron-withdrawing properties, potentially increasing the compound's potency against biological targets.

Antidepressant and Anxiolytic Effects

Preliminary studies suggest that compounds similar to this one exhibit significant antidepressant and anxiolytic effects. The interactions at serotonin receptors can lead to alterations in neurotransmitter levels, contributing to mood enhancement and anxiety reduction .

Study 1: Serotonin Receptor Interaction

A study conducted on a related imidazole derivative demonstrated significant binding affinity for serotonin receptors (5-HT2A), suggesting potential for mood disorder treatments. The study highlighted the importance of structural modifications in enhancing receptor interaction .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the piperazine ring could enhance antibacterial properties, supporting further exploration of this compound's potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.